molecular formula C15H21NO3S B2406448 N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(thiophen-2-yl)acetamide CAS No. 1210029-81-4

N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(thiophen-2-yl)acetamide

Cat. No.: B2406448
CAS No.: 1210029-81-4
M. Wt: 295.4
InChI Key: KASLHBNGXKXUHZ-UHFFFAOYSA-N
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Description

N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(thiophen-2-yl)acetamide is a synthetic organic compound that features a spirocyclic structure with a thiophene ring and an acetamide group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Properties

IUPAC Name

N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-2-thiophen-2-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3S/c17-14(9-13-5-4-8-20-13)16-10-12-11-18-15(19-12)6-2-1-3-7-15/h4-5,8,12H,1-3,6-7,9-11H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KASLHBNGXKXUHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)OCC(O2)CNC(=O)CC3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(thiophen-2-yl)acetamide typically involves the following steps:

    Formation of the Spirocyclic Intermediate: The spirocyclic structure can be synthesized through a cyclization reaction involving a diol and a suitable electrophile.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or stannane.

    Acetamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The acetamide group can be reduced to an amine.

    Substitution: The hydrogen atoms on the thiophene ring can be substituted with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) can be used.

    Substitution: Electrophiles such as halogens (e.g., bromine) or nitro groups can be introduced using reagents like N-bromosuccinimide (NBS) or nitric acid.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

N-(1,4-dioxaspiro[4

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving spirocyclic and thiophene-containing compounds.

    Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(thiophen-2-yl)acetamide would depend on its specific biological target. Generally, such compounds can interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The spirocyclic structure may confer unique binding properties, while the thiophene ring can participate in π-π interactions or hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

    Spirocyclic Compounds: Compounds like spiro[4.5]decane derivatives.

    Thiophene-Containing Compounds: Compounds such as thiophene-2-carboxamide.

    Acetamide Derivatives: Compounds like N-phenylacetamide.

Uniqueness

N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(thiophen-2-yl)acetamide is unique due to its combination of a spirocyclic structure, a thiophene ring, and an acetamide group. This combination can result in unique chemical and biological properties not found in simpler analogs.

Biological Activity

N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(thiophen-2-yl)acetamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound features a unique spirocyclic structure that can influence its biological activity. The presence of the thiophene moiety is significant as it is known for various pharmacological properties.

Chemical Formula : C₁₃H₁₅N₃O₂S
Molecular Weight : 265.34 g/mol

Synthesis

The synthesis of this compound typically involves multi-step reactions, including the formation of the dioxaspiro structure and subsequent functionalization with thiophene and acetamide groups.

Antimicrobial Activity

Research indicates that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing similar dioxaspiro structures display effective inhibition against various bacterial strains.

CompoundActivityReference
Compound AMIC = 15 µg/mL against E. coli
Compound BMIC = 10 µg/mL against S. aureus

Anti-inflammatory Effects

Compounds with similar structural characteristics have demonstrated anti-inflammatory effects through inhibition of key enzymes involved in inflammation pathways, such as COX-1 and COX-2. This suggests that this compound may also possess these properties.

Case Studies

  • Study on Derivatives : A study synthesized several derivatives based on the dioxaspiro framework and tested their biological activities. Some derivatives exhibited IC50 values below 10 µM for AChE inhibition, suggesting potential therapeutic applications in neurodegenerative disorders .
  • Antimicrobial Evaluation : Another study focused on the antimicrobial activity of related compounds, demonstrating significant efficacy against both gram-positive and gram-negative bacteria . This supports the hypothesis that this compound may share similar properties.

The mechanisms underlying the biological activities of this compound likely involve:

  • Enzyme Inhibition : Compounds with similar structures often act as enzyme inhibitors, blocking pathways critical for microbial survival or inflammatory responses.
  • Receptor Interaction : The thiophene group may facilitate interaction with various receptors involved in cellular signaling pathways.

Q & A

Q. What are the common synthetic routes for N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(thiophen-2-yl)acetamide, and how can reaction conditions be optimized for higher yields?

The compound is typically synthesized via multi-step reactions involving spirocyclic ketone intermediates and thiophene-containing precursors. For example, similar spirocyclic acetamide derivatives are prepared by coupling amines with activated carbonyl groups (e.g., using EDC/HOBt-mediated amidation) . Purification often involves silica gel column chromatography, with yields ranging from 54% to 58% depending on the reaction scale and solvent system . Optimization strategies include adjusting stoichiometry (e.g., 1.2 equivalents of oxalic acid for salt formation), temperature control, and using anhydrous solvents to minimize side reactions .

Q. Which spectroscopic and analytical methods are most reliable for characterizing this compound?

  • 1H/13C NMR : Critical for confirming the spirocyclic dioxolane ring and thiophene-acetamide connectivity. Key signals include δ ~2.5–3.5 ppm (methylene protons adjacent to the spirocyclic oxygen) and δ ~6.8–7.5 ppm (thiophene protons) .
  • HRMS : Validates molecular formula accuracy (e.g., [M+H]+ or [M+Na]+ peaks) .
  • FTIR : Confirms carbonyl (C=O, ~1650–1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) functionalities .

Q. How can researchers verify the stereochemical purity of the spirocyclic core?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous stereochemical assignment. For example, SC-XRD of analogous spirocyclic compounds (e.g., (2S)-2-(3-oxo-1,4-dioxaspiro[4.5]decan-2-yl)ethanoic acid) confirmed bond angles and torsional strain in the dioxolane ring . Chiral HPLC or polarimetry can supplement this for enantiomeric excess determination .

Advanced Research Questions

Q. How do structural modifications to the thiophene or spirocyclic moiety influence bioactivity, and what computational tools can predict these effects?

Substituents on the thiophene ring (e.g., electron-withdrawing groups) or steric adjustments to the spirocyclic core can alter lipophilicity and target binding. For instance, thiophene-containing acetamides exhibit anti-inflammatory activity modulated by π-π stacking interactions . Computational tools like molecular docking (AutoDock Vina) and DFT calculations (Gaussian) can predict binding affinities and electronic properties, respectively .

Q. What strategies resolve contradictions in spectroscopic data during structure elucidation?

Discrepancies between expected and observed NMR/IR data often arise from conformational flexibility or crystal packing effects. For example, dynamic NMR can detect restricted rotation in amide bonds, while variable-temperature studies clarify exchange broadening . Cross-validation with SC-XRD (e.g., using SHELXL ) or mass fragmentation patterns (MS/MS) is recommended.

Q. How can researchers leverage crystallographic data to understand structure-activity relationships (SAR)?

Mercury CSD 2.0 enables comparative analysis of crystal packing motifs and intermolecular interactions (e.g., hydrogen bonds between the acetamide group and biological targets) . For SAR, overlay crystal structures of active/inactive analogs to identify critical pharmacophoric features, such as the spatial orientation of the thiophene ring .

Q. What experimental design considerations are critical for in vitro bioactivity assays?

  • Positive controls : Use known inhibitors (e.g., COX-2 inhibitors for anti-inflammatory assays) .
  • Solubility optimization : Employ co-solvents (e.g., DMSO:PBS mixtures) while ensuring <0.1% cytotoxicity .
  • Metabolic stability : Pre-incubate compounds with liver microsomes to assess metabolic degradation pathways .

Methodological Notes

  • Synthetic Challenges : Low yields in amidation steps may result from steric hindrance at the spirocyclic methylene group. Mitigate this using microwave-assisted synthesis or bulky-base catalysts (e.g., DIPEA) .
  • Data Reproducibility : Document solvent purity (HPLC-grade) and NMR referencing (TMS or residual solvent peaks) to ensure cross-lab reproducibility .
  • Software Tools :
    • Crystallography : SHELX for refinement , Mercury for visualization .
    • Spectroscopy : MestReNova for NMR simulation, ACD/Labs for HRMS prediction.

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